4-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile
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Overview
Description
4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a benzonitrile group attached to a methoxypropan-2-ylamino moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1-methoxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile
- 4-{[(1-Ethoxypropan-2-yl)amino]methyl}benzonitrile
- 4-{[(1-Methoxybutan-2-yl)amino]methyl}benzonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[(1-methoxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-10(9-15-2)14-8-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3 |
InChI Key |
WJWUYNYTPXVODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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